molecular formula C8H3FN2O2 B12343006 6-Fluoroquinoxaline-2,3-dione

6-Fluoroquinoxaline-2,3-dione

Cat. No.: B12343006
M. Wt: 178.12 g/mol
InChI Key: XPHHFQBFRUQIBF-UHFFFAOYSA-N
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Description

6-Fluoroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a fluorine atom at the 6th position and two keto groups at the 2nd and 3rd positions of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoxaline-2,3-dione typically involves the nucleophilic addition reaction at the second and third positions of quinoxaline-2,3-dione. One common method includes the reaction of 2,3-dichloroquinoxaline with thiourea, which yields quinoxaline-2,3(1H,4H)-dithione. This intermediate can then be further processed to introduce the fluorine atom at the 6th position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 6-Fluoroquinoxaline-2,3-dione primarily involves its interaction with molecular targets such as enzymes and receptors. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like schizophrenia and chronic pain .

Comparison with Similar Compounds

Uniqueness: 6-Fluoroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioactivity, making it a valuable compound for drug development and other scientific applications .

Properties

Molecular Formula

C8H3FN2O2

Molecular Weight

178.12 g/mol

IUPAC Name

6-fluoroquinoxaline-2,3-dione

InChI

InChI=1S/C8H3FN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H

InChI Key

XPHHFQBFRUQIBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=O)N=C2C=C1F

Origin of Product

United States

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